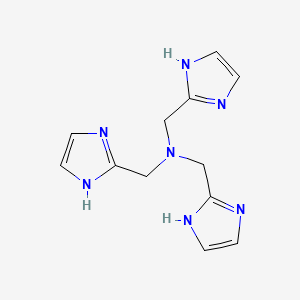

Tris((1H-imidazol-2-yl)methyl)amine

Description

Structural Classification and Ligand Design Principles

Tripodal N-Donor Ligand Architecture and Coordination Potential

TIMA belongs to the class of tripodal ligands, which are characterized by a central atom or group connected to three donor arms. In the case of TIMA, a central tertiary amine nitrogen atom is linked to three methyl groups, each substituted with a 1H-imidazol-2-yl ring. This arrangement results in a tetradentate ligand, meaning it can bind to a metal center through four donor atoms—the central amine nitrogen and one nitrogen atom from each of the three imidazole (B134444) rings.

The tripodal architecture of TIMA preorganizes the donor atoms in a specific geometry, often leading to the formation of a coordination pocket or cavity. This structural feature can enforce a particular coordination geometry upon the metal ion, such as trigonal bipyramidal or capped octahedral. nih.govumn.edu The flexibility of the methylene (B1212753) linkers between the central amine and the imidazole rings allows for some conformational freedom, enabling the ligand to adapt to the preferred coordination number and geometry of various metal ions.

The coordination potential of TIMA and related tripodal amine ligands is extensive. They can form stable complexes with a wide range of transition metals, lanthanides, and main group metals. rsc.orgrsc.orgresearchgate.net The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties, which are often tuned by the nature of the metal ion and the specific coordination environment imposed by the ligand.

Role of the 1H-Imidazole Moiety in Coordination and Supramolecular Chemistry

The 1H-imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. mdpi.com It is a ubiquitous building block in biological systems, most notably as the side chain of the amino acid histidine, and plays a crucial role in the coordination of metal ions in many proteins and enzymes. wikipedia.org

In coordination chemistry, the imidazole ring is a versatile donor group. researchgate.netrsc.org The imine nitrogen (the one not bonded to a hydrogen atom) is the primary site of coordination to metal ions, acting as a strong sigma-donor. wikipedia.org The presence of the second nitrogen atom (the N-H group) provides an opportunity for hydrogen bonding, which is a key feature in supramolecular chemistry. rsc.org

The ability of the imidazole N-H group to act as a hydrogen bond donor allows for the formation of extended networks and higher-order structures. nih.goviucr.org These non-covalent interactions can influence the packing of molecules in the solid state and can be used to direct the assembly of complex supramolecular architectures. mdpi.com Furthermore, the aromatic nature of the imidazole ring can lead to π-π stacking interactions, which also contribute to the stability and structure of the resulting assemblies. researchgate.net

Overview of Research Significance in Coordination Chemistry and Materials Science

The unique combination of a tripodal N-donor framework and the versatile coordination and supramolecular properties of the imidazole moiety makes Tris((1H-imidazol-2-yl)methyl)amine a ligand of considerable research interest.

In coordination chemistry , TIMA and its derivatives are employed to:

Synthesize novel metal complexes with specific geometries and coordination numbers.

Model the active sites of metalloenzymes , where histidine residues are often involved in metal binding. wikipedia.org

Investigate the magnetic and electronic properties of metal complexes, as the ligand field provided by TIMA can influence these characteristics.

Develop catalysts for various chemical transformations, where the metal complex acts as the active species. rsc.org

In materials science , the ability of TIMA to form well-defined metal complexes and engage in supramolecular interactions is harnessed to:

Construct metal-organic frameworks (MOFs) and coordination polymers with porous structures for applications in gas storage and separation. rsc.org

Design luminescent materials , particularly with lanthanide ions, for use in sensors and optical devices. researchgate.net

Create functional materials with potential applications in areas such as molecular magnetism and chemosensing. mdpi.com

The ongoing research into TIMA and related ligands continues to expand our understanding of coordination chemistry and provides a platform for the rational design of new materials with tailored properties and functions.

Structure

3D Structure

Properties

Molecular Formula |

C12H15N7 |

|---|---|

Molecular Weight |

257.29 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N,N-bis(1H-imidazol-2-ylmethyl)methanamine |

InChI |

InChI=1S/C12H15N7/c1-2-14-10(13-1)7-19(8-11-15-3-4-16-11)9-12-17-5-6-18-12/h1-6H,7-9H2,(H,13,14)(H,15,16)(H,17,18) |

InChI Key |

LFIWZYMSAHCGQS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)CN(CC2=NC=CN2)CC3=NC=CN3 |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Derivatization

General Synthetic Routes for Tris((1H-imidazol-2-yl)methyl)amine Scaffolds

The construction of the tripodal amine framework bearing imidazole (B134444) units relies on established organic reactions, primarily involving the formation of the imidazole rings through condensation.

The synthesis of imidazole-based compounds can be achieved through the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia. researchgate.net For more complex structures such as 2,4,5-triaryl imidazoles, a common method involves the one-pot condensation of benzil, an appropriate aldehyde, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. researchgate.netorganic-chemistry.org

While direct synthesis routes for this compound are not extensively detailed in the provided results, the synthesis of its derivatives and related structures provides insight. For example, the synthesis of 2-aminoimidazole derivatives can be accomplished through a three-component domino reaction of α-nitroepoxides and cyanamide (B42294) with various amines under mild conditions. organic-chemistry.org Another approach involves the reaction of propargylamines with carbodiimides, catalyzed by a titanacarborane monoamide, to yield substituted 2-aminoimidazoles. organic-chemistry.org These methods highlight the versatility of condensation reactions in forming the imidazole heterocycle, which is the fundamental building block of the target ligand.

The crystallization of polyimidazole ligands like this compound is critical for determining their exact three-dimensional structure through single-crystal X-ray diffraction. The process is highly influenced by the solvent system used, often resulting in the formation of solvates where solvent molecules are incorporated into the crystal lattice through hydrogen bonds.

For instance, the benzimidazole (B57391) analogue, ntb, crystallizes from various solvents to form different adducts, such as a monohydrate (ntb·H₂O) and a mixed solvate containing acetonitrile (B52724), methanol (B129727), and water. researchgate.net In these structures, the tripodal ligand utilizes its N-H groups and nitrogen lone pairs to form multiple hydrogen bonds with the solvent molecules. researchgate.net This intricate network of hydrogen bonds stabilizes the crystal packing. Similarly, the crystallization of a related polyimidazole tripod, (bis(1-methyl-imidazol-2-yl)methyl)(1-methyl-4-nitroimidazol-2-yl)methyl)amine, with boric acid leads to a supramolecular structure containing one-dimensional channels filled with boric acid, held together by hydrogen bonding and π–π stacking interactions. researchgate.net These examples underscore the importance of controlled solvation for obtaining high-quality crystals and understanding the intermolecular interactions that govern the solid-state structure of these ligands.

Chemical Modifications and Analogues

Modifying the basic this compound structure by adding substituents to the imidazole rings or by using benzimidazole precursors allows for the fine-tuning of the ligand's electronic and steric properties.

N-alkylation of the imidazole rings is a common strategy to modify the ligand's properties. 1-Methylimidazole, a precursor for such modifications, can be synthesized by the acid-catalyzed methylation of imidazole with methanol or through the Radziszewski reaction. wikipedia.org The alkylation of the imidazole nitrogen can significantly influence the ligand's behavior.

The regioselectivity of N-alkylation can be controlled by the reaction conditions. For example, the alkylation of nitroimidazoles is sensitive to the base and solvent used, with potassium carbonate in acetonitrile at elevated temperatures providing good yields of N-alkylated products. derpharmachemica.com The synthesis of tris[(1-vinylimidazol-2-yl)methyl]amine has been reported, demonstrating that various functional groups can be introduced at the nitrogen position. researchgate.net A notable N-alkylated analogue is Tris((1-methylimidazol-2-yl)methyl)amine (TMIMA), where each imidazole ring is methylated at the N-1 position. The synthesis of a similar modified ligand, N,N-bis((1-methyl-4-pivalamidoimidazol-2-yl)methyl)-N'-((1-methylimidazol-2-yl)methyl)amine, highlights the potential for creating complex, multi-functionalized derivatives. researchgate.net

Table 1: Examples of N-Alkylated Imidazole Derivatives and Synthetic Conditions

| Derivative Name | Starting Reagent(s) | Key Reagents/Conditions | Reference |

| 1-Methylimidazole | Imidazole, Methanol | Acid catalyst | wikipedia.org |

| 1-Alkyl-4-nitroimidazole | 4-Nitroimidazole, Alkylating agent | K₂CO₃, Acetonitrile, 60°C | derpharmachemica.com |

| Tris[(1-vinylimidazol-2-yl)methyl]amine | Not specified | Five-step synthesis from commercial materials | researchgate.net |

This table is generated based on data from the text to illustrate synthetic approaches.

Tris((1H-benzo[d]imidazol-2-yl)methyl)amine (ntb) is a widely studied analogue where benzimidazole units replace the imidazole groups. The synthesis of benzimidazoles typically involves the condensation of o-phenylenediamine (B120857) with a carboxylic acid or its derivative under acidic conditions. connectjournals.comnih.gov For instance, 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene is prepared by heating o-phenylenediamine and trimesic acid in polyphosphoric acid (PPA). mdpi.com This general strategy is adaptable for the synthesis of the ntb ligand, likely using nitrilotriacetic acid and o-phenylenediamine as precursors.

Once synthesized, the ntb ligand readily forms complexes with various metal ions, such as manganese(II), where it acts as a tripodal tetradentate ligand. nih.gov The structure of ntb has been confirmed through the characterization of its solvates, which reveals a tripodal conformation stabilized by extensive hydrogen bonding. researchgate.net Derivatives of ntb can also be synthesized; for example, reacting 1H-benzo[d]imidazol-2-amine with benzyl (B1604629) halides yields 1-benzyl-1H-benzo[d]imidazol-2-amines. connectjournals.com These modifications allow for the creation of a broad family of ligands with tailored properties for applications in coordination chemistry and materials science. nih.govnih.gov

Table 2: Synthesis of Benzimidazole-based Ligands

| Ligand | Precursors | Reaction Conditions | Reference |

| 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) | o-phenylenediamine, Trimesic acid | Polyphosphoric acid (PPA), 230°C | mdpi.com |

| General 2-substituted benzimidazoles | o-phenylenediamines, Aldehydes | Various, can require acidic conditions or oxidizing agents | nih.gov |

| 1-benzyl-1H-benzo[d]imidazol-2-amines | 1H-benzo[d]imidazol-2-amine, Benzyl halides | Not specified | connectjournals.com |

This table is generated based on data from the text to illustrate synthetic approaches.

Coordination Chemistry and Metal Complex Formation

Coordination Modes and Geometries of Tris((1H-imidazol-2-yl)methyl)amine Ligands

The coordination behavior of this compound is largely defined by its ability to act as a tetradentate ligand, utilizing its central amine nitrogen and the nitrogen atoms of its three imidazole (B134444) rings to bind to a metal center.

This compound typically functions as a tetradentate ligand, where the central amine nitrogen and one nitrogen atom from each of the three imidazole groups coordinate to a metal ion. This binding mode results in the formation of a "tripod" or "tren" (tris(2-aminoethyl)amine) -like coordination geometry around the metal center. This arrangement is highly favored as it satisfies the coordination requirements of many metal ions, leading to the formation of stable, chelated structures. The flexibility of the methylene (B1212753) linkers between the central amine and the imidazole rings allows the ligand to adapt to the preferred coordination geometry of different metal ions. This can range from distorted tetrahedral to trigonal bipyramidal or octahedral, depending on the coordination number and the presence of other co-ligands.

The conformational flexibility of the this compound ligand plays a crucial role in determining the structure of its metal complexes. Two primary conformations have been identified: the tripodal conformation and the stair conformation.

In the presence of a metal ion, the ligand predominantly adopts a tripodal conformation. In this arrangement, the three imidazole-containing arms are directed towards the same side of the apical nitrogen atom, creating a pre-organized cavity that is ideal for metal ion binding. This conformation facilitates the tetradentate coordination to the metal center, with the apical amine and the three imidazole nitrogens occupying four coordination sites. This leads to the formation of a stable complex with a well-defined coordination sphere. The tripodal arrangement is a common feature in many reported metal complexes of this compound and its derivatives. nih.govnih.govresearchgate.net

In the absence of a coordinating metal ion, such as in solvated systems, the this compound ligand can adopt a "stair" conformation. This conformation is characterized by a different spatial arrangement of the imidazole arms, which is less favorable for simultaneous coordination to a single metal center. The transition from the stair conformation to the tripodal conformation upon metal ion binding highlights the template effect of the metal ion in organizing the ligand for effective coordination.

Influence of Ligand Conformation on Metal Coordination

Formation of Metal Complexes with Transition Metals

The versatile coordination properties of this compound make it an excellent ligand for a wide range of transition metals. Its ability to stabilize various oxidation states and coordination geometries has led to the synthesis and characterization of numerous transition metal complexes.

Lanthanide Coordination Complexes

Structural Diversity of Trivalent Lanthanide Complexes

Detailed studies on the complexation of this compound with trivalent lanthanide ions are not extensively documented in the available literature. However, significant insights can be drawn from its benzimidazole (B57391) analogue, tris((1H-benzo[d]imidazol-2-yl)methyl)amine (ntb). The reaction of ntb with lanthanide nitrates in methanol (B129727) has been shown to yield mononuclear complexes with the general formula [Ln(ntb)(NO₃)₃]·H₂O, where Ln represents various lanthanide ions such as La, Ce, Nd, Sm, Eu, Gd, Tb, Dy, and Er. researchgate.net These complexes have been characterized through various techniques including elemental analyses, infrared and electronic spectroscopies, and X-ray diffraction. researchgate.net

The structural analysis of [Ce(ntb)(NO₃)₃]·H₂O and [Er(ntb)(NO₃)₃]·H₂O reveals that the lanthanide ion is coordinated to the four nitrogen atoms of the tripodal ligand and to oxygen atoms from the nitrate (B79036) anions. researchgate.net This coordination results in complexes with high coordination numbers, a common feature for lanthanide ions. The inherent flexibility of the ligand, combined with the variable ionic radii of the lanthanide series, suggests that a rich structural diversity is to be expected for complexes of this compound as well.

Heptacoordinated Lanthanide(III) Systems with Related Ligands

Heptacoordination is a frequent coordination number for lanthanide(III) ions, often resulting in geometries such as a capped octahedron or a capped trigonal prism. Tripodal ligands are particularly adept at forming such complexes. For instance, a tripodal ligand formed by the condensation of tris(2-aminoethyl)amine (B1216632) and N,N-diethylsalicylaldehyde has been shown to form neutral heptacoordinate complexes with Eu(III), Gd(III), and Dy(III). nih.gov X-ray crystallographic studies of these complexes revealed a face-capped octahedral coordination geometry with three-fold symmetry. nih.gov

Another example involves the potentially heptadentate ligand tris[6-((2-N,N-diethylcarbamoyl)pyridyl)methyl]amine (tpaam), which forms monomeric complexes with lanthanide ions like La(III), Nd(III), and Lu(III). In these complexes, the ligand acts as a N₄O₃ donor. researchgate.net The study of these related systems provides a strong indication that this compound, with its N₄ donor set, would readily form heptacoordinated complexes with lanthanide ions, likely by incorporating anions or solvent molecules into the coordination sphere to satisfy the metal ion's coordination preference. The resulting geometry would be highly dependent on the specific lanthanide ion and the other coordinating species.

Advanced Structural Characterization Methodologies in Metal Complex Analysis

A combination of single-crystal X-ray diffraction and various spectroscopic techniques is indispensable for the unambiguous determination of the structure and properties of metal complexes involving ligands like this compound.

Single-Crystal X-ray Diffraction Studies of Ligands and Complexes

The table below summarizes key crystallographic information for complexes of related tripodal ligands, illustrating the type of data obtained from single-crystal X-ray diffraction studies.

| Compound | Metal Ion | Coordination Geometry | Key Structural Features |

| {tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ⁴N,N′,N′′,N′′′}-(succinato-κ²O,O′)nickel(II) doaj.orgresearchgate.net | Ni(II) | Distorted Octahedral | The tripodal ligand acts as a tetradentate N₄ donor. The coordination sphere is completed by a bidentate succinato ligand. |

| Hg(TMIMA)(NCCH₃)₂ hmdb.ca | Hg(II) | Five-coordinate | The ligand coordinates through the tertiary amine and three imidazole nitrogens. An acetonitrile (B52724) molecule completes the coordination sphere. Hg-N(amine) distance is 2.642(8) Å. hmdb.ca |

| [Cu(5)Cl]PF₆ (where 5 is tris[(1-vinylimidazol-2-yl)methyl]amine) researchgate.net | Cu(II) | Distorted Trigonal Bipyramidal | The three imidazole nitrogens occupy the equatorial positions, while the apical amine nitrogen and a chlorine atom are in the apical sites. researchgate.net |

Comprehensive Spectroscopic Characterization (FT-IR, ¹H NMR, UV-Vis, EPR, ESI Mass Spectroscopy)

A suite of spectroscopic techniques is essential for the full characterization of new compounds and their metal complexes in various states.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the ligand and to observe shifts upon complexation. For this compound, one would expect to see characteristic bands for N-H stretching of the imidazole ring (typically broad in the 3100-3500 cm⁻¹ region), C=N stretching (around 1600-1650 cm⁻¹), and C-N stretching vibrations. nist.govresearchgate.net Upon coordination to a metal ion, shifts in the positions of these bands, particularly those of the imidazole ring, would provide evidence of complex formation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the ligand in solution. For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazole rings and the methylene bridges. Upon complexation with diamagnetic metal ions, these signals would be expected to shift due to the change in the electronic environment. In the case of paramagnetic lanthanide complexes, these resonances would be significantly shifted and broadened, providing information about the magnetic properties and the solution structure of the complex. hmdb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy is employed to study the electronic transitions within the ligand and its metal complexes. The imidazole-containing ligand is expected to show absorption bands in the UV region corresponding to π-π* transitions. nih.gov The formation of lanthanide complexes can be monitored by changes in these bands. For complexes with transition metals, d-d electronic transitions may appear in the visible region, providing information about the coordination geometry of the metal ion. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy is a powerful technique for studying complexes containing paramagnetic metal ions, such as Cu(II) or Gd(III). The EPR spectrum provides information about the electronic ground state and the symmetry of the metal ion's environment. For example, the EPR spectra of copper(II) complexes with related tripodal imidazole ligands are consistent with the retention of their solid-state structures in frozen solutions. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the ligand and its metal complexes, confirming their composition. nih.gov It is particularly useful for characterizing charged species in solution and can provide evidence for the formation of specific complex ions.

The table below provides a summary of the expected spectroscopic data for this compound and its complexes, based on data from related compounds.

| Spectroscopic Technique | Expected Observations for this compound and its Complexes |

| FT-IR | Characteristic bands for N-H, C=N, and C-N stretching. Shifts in these bands upon metal coordination indicate complex formation. nist.govresearchgate.net |

| ¹H NMR | Resonances for imidazole and methylene protons. Chemical shifts change upon complexation with diamagnetic metals. Significant shifts and broadening occur with paramagnetic lanthanides. hmdb.ca |

| UV-Vis | Ligand-based π-π* transitions in the UV region. Changes in these bands and the appearance of new charge-transfer or d-d bands (for transition metals) upon complexation. researchgate.netnih.gov |

| EPR | For paramagnetic complexes (e.g., with Cu(II) or Gd(III)), the spectrum gives information on the metal's electronic environment and symmetry. researchgate.net |

| ESI-MS | Provides the mass-to-charge ratio of the ligand and its complexes, confirming their molecular formula and stoichiometry. nih.gov |

Catalytic Applications of Tris 1h Imidazol 2 Yl Methyl Amine Metal Complexes

Biomimetic Catalysis

The structural motif of a metal ion coordinated by multiple histidine (imidazole) residues is a recurring theme in the active sites of numerous metalloproteins. Consequently, synthetic analogues using ligands like Tris((1H-imidazol-2-yl)methyl)amine serve as valuable models to understand and replicate biological catalytic processes.

Phenoxazinone Synthase Activity Mimicking by Manganese Complexes

While specific studies detailing the use of manganese complexes with the parent this compound for phenoxazinone synthase mimicry are not prominent, the broader class of tris(imidazolyl) ligands has been employed in biomimetic oxidation catalysis. For instance, dicopper(I) complexes with a tris(imidazolyl) bridging ligand have been shown to catalyze the oxidation of sterically hindered phenols. nih.gov These reactions proceed through an oxygenated intermediate and are relevant to the function of enzymes like tyrosinase and catechol oxidase, which also perform phenol (B47542) oxidations. This suggests the potential of manganese complexes of this compound and its derivatives to act as catalysts in similar oxidative transformations, given the known redox capabilities of manganese.

Soluble Methane (B114726) Monooxygenase (sMMO) Catalytic Cycle Mimicry via Iron Complexes

A significant area of research has been the development of iron complexes that can replicate the function of soluble methane monooxygenase (sMMO), an enzyme that hydroxylates the strong C-H bond of methane. Iron complexes of Tris(N-methyl-imidazole)amine (TMIMA), a close derivative of this compound, have proven to be highly effective in this regard. chemrxiv.orgchemrxiv.org

Treatment of an iron(II) precursor complex, [(TMIMA)(MeCN)FeII(OTf)2], with an oxidant at low temperatures generates a highly reactive iron(IV)-oxo intermediate, [FeIV(O)(TMIMA)(MeCN)]2+. chemrxiv.orgchemrxiv.org This species is capable of oxidizing a variety of hydrocarbons, including challenging substrates like cyclohexane. chemrxiv.org This reactivity directly mimics the proposed catalytic cycle of sMMO, where a high-valent iron-oxo species is the key oxidant. The TMIMA ligand, being a biomimetic of the histidine environment in the enzyme's active site, plays a crucial role in stabilizing this reactive intermediate. chemrxiv.orgchemrxiv.org

| Substrate | Product(s) | Yield (%) |

| Cyclohexane | Cyclohexanol, Cyclohexanone | - |

| Toluene | Benzyl (B1604629) alcohol, Benzaldehyde | - |

| Ethylbenzene | 1-Phenylethanol, Acetophenone | - |

| Cumene | 2-Phenyl-2-propanol, Acetophenone | - |

Table 1: Hydrocarbon oxidation products by the [FeIV(O)(TMIMA)(MeCN)]2+ complex. The data illustrates the capability of the complex to functionalize various C-H bonds, although specific yield percentages from the primary literature require further consultation.

Mechanistic Investigations of Oxygen Activation and Substrate Oxidation

The study of metal-dioxygen intermediates is fundamental to understanding the mechanism of oxygen activation. acs.orgnih.gov In biological systems, the coordination environment provided by amino acid residues, particularly the imidazole (B134444) side chains of histidine, is crucial for the formation and reactivity of these species. acs.orgnih.gov

In the case of the iron(IV)-oxo complex with the Tris(N-methyl-imidazole)amine (TMIMA) ligand, mechanistic studies have provided significant insights. chemrxiv.orgchemrxiv.org A large kinetic isotope effect (KIE) of 50 was observed for the oxidation of toluene, which indicates that the cleavage of the C-H bond is the rate-determining step in the reaction mechanism. chemrxiv.orgchemrxiv.org This is consistent with a hydrogen atom transfer (HAT) mechanism, which is also proposed for the enzymatic reaction in sMMO. The high reactivity of this complex, despite having an S=1 spin state, challenges the previous notion that only S=2 iron(IV)-oxo species are highly reactive, suggesting that other factors like the electrophilicity of the oxidant and substrate accessibility are also critical. chemrxiv.orgchemrxiv.org

Other Catalytic Transformations

Beyond biomimetic studies, metal complexes of this compound and its derivatives have been explored as catalysts for other important chemical reactions.

Hydrolysis Reactions Catalyzed by Immobilized Complexes

Immobilizing homogeneous catalysts onto solid supports offers significant advantages, including ease of separation and potential for reuse. Copper(II) complexes of a related tripodal ligand, tris[(1-vinylimidazol-2-yl)methyl]amine, have been successfully immobilized by co-polymerization with ethylene (B1197577) glycol dimethacrylate. researchgate.net The resulting supported copper complex, P7-Cu, was found to be an efficient catalyst for the hydrolysis of the phosphate (B84403) ester bis(p-nitrophenyl)phosphate (BNPP) at 50°C. researchgate.net This demonstrates the potential of such immobilized systems in detoxification and other hydrolytic applications. Similarly, immobilized copper(II) complexes of 1,4,7-triazacyclononane (B1209588) derivatives have also shown catalytic activity in the hydrolysis of the nerve agent simulant, paraoxon. mdpi.com

| Catalyst | Substrate | Temperature (°C) | Reaction |

| P7-Cu (Immobilized Cu(II) complex) | bis(p-nitrophenyl)phosphate (BNPP) | 50 | Hydrolysis |

| P6-Zn (Immobilized Zn(II) complex) | bis(p-nitrophenyl)phosphate (BNPP) | 50 | Hydrolysis |

Table 2: Catalytic hydrolysis by immobilized metal complexes of a tris(imidazolylmethyl)amine derivative. researchgate.net

Principles of Ligand Design for Tailored Catalytic Activity and Turnover Numbers

The catalytic performance of a metal complex is intrinsically linked to the electronic and steric properties of its coordinating ligands. For the this compound family of ligands, modifications to the imidazole rings or the amine backbone can be used to fine-tune the activity of the metal center. chemrxiv.orgchemrxiv.orgresearchgate.net

The introduction of electron-donating or electron-withdrawing groups on the imidazole rings can modulate the Lewis acidity of the metal center, thereby influencing its ability to bind substrates and activate them for reaction. For example, the strong electron-donating character of related mesoionic carbene-based tripodal ligands has been shown to enhance catalytic activity. researchgate.net In the case of the highly reactive [FeIV(O)(TMIMA)(MeCN)]2+ complex, the N-methylated imidazole ligands are believed to provide the right electronic environment to support the high-valent iron-oxo species and facilitate its remarkable C-H activation capabilities. chemrxiv.orgchemrxiv.org The tripodal nature of the ligand is also critical as it enforces a specific coordination geometry around the metal ion, which can pre-organize the active site for catalysis and prevent bimolecular decomposition pathways, potentially leading to higher turnover numbers.

Supramolecular Architectures and Hydrogen Bonding Networks

Hydrogen Bonding Interactions Involving Imidazole (B134444) N-H and Amine Groups

The supramolecular chemistry of Tris((1H-imidazol-2-yl)methyl)amine and its derivatives is heavily influenced by hydrogen bonding. The three N-H groups on the imidazole rings act as potent hydrogen-bond donors, while the imine nitrogen atoms of the imidazole rings and the central tertiary amine nitrogen serve as acceptor sites. This functionality allows the molecule to engage in various hydrogen-bonding motifs, such as N-H···N and N-H···O interactions, which play a crucial role in the formation of extended networks in the solid state.

Formation of Solvates and Adducts

The capacity for extensive hydrogen bonding enables this compound and its analogues to readily form crystalline solvates and adducts with various solvent molecules. The specific nature of the resulting supramolecular assembly is dependent on the solvent system used for crystallization.

Detailed studies on the benzimidazole (B57391) analogue, ntb, have revealed the formation of several distinct solvates:

Monohydrate (ntb·H₂O) : In this adduct, the ntb molecule adopts a tripodal conformation to engage in hydrogen bonding with a water molecule. These adducts then self-assemble into a two-dimensional network through further N—H⋯N and O—H⋯N hydrogen bonds. researchgate.net

Methanol (B129727) Trisolvate (ntb·3CH₃OH) : Crystallization from methanol yields a trisolvate where the amine adopts a "stair" conformation, a departure from the typical tripodal arrangement. In this structure, all imine and amine groups are involved in N—H⋯O and O—H⋯N hydrogen bonds with the lattice methanol molecules. nih.gov

Acetonitrile-Methanol-Water Solvate : A more complex solvate is formed from an acetonitrile-methanol-water system. Here, the ntb molecules create a double-stranded one-dimensional chain via N—H⋯O and O—H⋯O hydrogen bonds, with acetonitrile (B52724) molecules residing in the cavities of the chain. researchgate.net

These examples highlight the conformational flexibility of the ligand and its ability to form diverse, solvent-dependent hydrogen-bonded architectures.

| Solvate/Adduct of Tris(1H-benzimidazol-2-ylmethyl)amine (ntb) | Key Structural Features | Resulting Network |

| Monohydrate | Tripodal conformation; N-H···O and O-H···N bonds with water. | Two-dimensional network via N-H···N and O-H···N bonds. |

| Methanol Trisolvate | "Stair" conformation; N-H···O and O-H···N bonds with methanol. | Extended hydrogen-bonded assembly. |

| Acetonitrile-Methanol-Water Solvate | Tripodal conformation; N-H···O and O-H···O bonds with water. | Double-stranded one-dimensional chain. |

Assembly of Coordination Frameworks and Polymers

As a versatile tetradentate ligand, this compound can coordinate to metal centers through its three imine nitrogen atoms and the central amine nitrogen. nih.gov This coordination ability, combined with its hydrogen-bonding capacity, makes it an excellent building block for constructing coordination polymers with diverse dimensionalities and topologies. Coordination polymers (CPs) are infinite framework materials formed by the self-assembly of metal ions and organic ligands, with applications in areas like catalysis, luminescence, and gas separation. mdpi.com

Isomorphism and Polymorphism in Hydrogen-Bonded Coordination Frameworks

Isomorphism (the existence of different compounds with the same crystal structure) and polymorphism (the ability of a single compound to crystallize in multiple forms) are important phenomena in the study of coordination frameworks. The final structure of a coordination polymer can be influenced by factors such as the choice of metal ion, counter-anion, solvent, and reaction conditions. The flexible nature of ligands like this compound can lead to different coordination modes and subsequent framework topologies. While specific studies on the isomorphism and polymorphism of frameworks derived from this compound are not detailed in the provided search results, the principles are broadly applicable to coordination chemistry involving flexible imidazole-based ligands.

Ligand Utilization in One-, Two-, and Three-Dimensional Coordination Polymers

The dimensionality of coordination polymers can be controlled through the strategic use of ligands. Flexible, multi-topic ligands are instrumental in creating extended structures.

One-Dimensional (1D) Polymers : These structures often form chain-like or ladder-like motifs. mdpi.comrsc.org For example, the reaction of a bis-imidazole ligand with Zn(II) ions can produce 1D chains, which are then assembled into 3D supramolecular structures via hydrogen bonding. mdpi.com In other systems, metal ions are connected by ligands to form simple linear or zigzag chains. nih.gov

Two-Dimensional (2D) Polymers : By connecting 1D chains or utilizing the ligand to link metal centers in a plane, 2D sheet-like structures can be formed. mdpi.com In some cases, imidazole-based ligands bridge metal ions to generate layers, which can be further connected by other interactions to form a three-dimensional framework. mdpi.com

Three-Dimensional (3D) Polymers : These frameworks possess pores and channels, making them of interest for applications in materials science. A tripodal ligand like this compound is well-suited for building 3D networks by connecting multiple metal centers in three dimensions. For instance, a related tripodal ligand, 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, has been used to synthesize a 3D manganese(II) coordination polymer where 2D layers are bridged by sulfate anions to create the final 3D structure.

The combination of the coordinating ability of the four nitrogen atoms and the hydrogen-bonding potential of the three N-H groups makes this compound a powerful tool for the rational design of functional coordination polymers with tailored dimensionality and properties.

Electronic and Luminescent Properties of Metal Complexes

Luminescence of Lanthanide Complexes

The unique photophysical properties of lanthanide ions, characterized by their sharp, line-like emission bands and long-lived excited states, make them highly suitable for applications in lighting, sensing, and bio-imaging. However, the direct excitation of lanthanide ions is often inefficient due to the Laporte-forbidden nature of their f-f transitions. This limitation can be overcome by coordinating the lanthanide ion with an organic ligand, such as Tris((1H-imidazol-2-yl)methyl)amine, which can act as an "antenna" to absorb and transfer energy to the metal center.

Ligand Sensitization and Energy Transfer Mechanisms in Lanthanide Luminescence

The luminescence of lanthanide complexes is typically achieved through a ligand-sensitized process. This process involves the following steps:

Absorption: The organic ligand absorbs incident light (usually in the UV region), promoting it to an excited singlet state (S₁).

Intersystem Crossing: The excited ligand then undergoes intersystem crossing (ISC) to a lower-energy triplet state (T₁).

Energy Transfer: If the energy of the ligand's triplet state is appropriately matched with the energy of an excited state of the lanthanide ion, energy transfer can occur from the ligand to the metal ion.

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting light at its characteristic wavelength(s).

The efficiency of this energy transfer process is highly dependent on the energy gap between the ligand's triplet state and the lanthanide's accepting level. For efficient sensitization, the triplet state energy of the ligand should be slightly higher than the accepting level of the lanthanide ion.

In studies of related imidazole-based tripodal ligands, the triplet energy levels have been determined from the phosphorescence spectra of their Gadolinium(III) complexes, as Gd³⁺ has a high-energy accepting level and is not easily back-transferring energy. For instance, the triplet energy levels of tris{[2-{(1-methylimidazol-2-yl)methylidene}amino]ethyl}amine (Me₃L), tris{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine (H₃L), and bis{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine (H₂L) were found to be 21,000 cm⁻¹, 22,700 cm⁻¹, and 23,000 cm⁻¹, respectively. nih.govchemrxiv.org These values indicate that such ligands can be effective sensitizers for a range of lanthanide ions. For example, the Me₃L ligand was found to be an effective sensitizer (B1316253) for Sm³⁺ and Eu³⁺ ions, while the H₃L and H₂L ligands could efficiently sensitize Sm³⁺, Eu³⁺, Tb³⁺, and Dy³⁺ ions. nih.govchemrxiv.org The modification of the imidazole (B134444) groups within the ligand structure can alter the triplet energy, leading to different sensitizing abilities towards various lanthanide ions. nih.govchemrxiv.org

The stereochemistry of the ligand can also play a crucial role in the luminescence properties of the resulting lanthanide complexes. Studies on tris(2-pyridylmethyl)amine (B178826) ligands, which are structurally analogous to this compound, have shown that the chirality of the ligand can significantly influence the intensity of the lanthanide emission. nih.gov This is attributed to the fine-tuning of the local coordination environment around the lanthanide ion by the ligand's stereochemistry, which in turn affects the efficiency of the energy transfer and emission processes. nih.gov

Quantum Efficiencies and Nonradiative Decay Rates in Mixed-Ligand Systems

In mixed-ligand systems, where the lanthanide ion is coordinated to more than one type of ligand, the quantum efficiency can be further modulated. The introduction of a second ligand can affect the coordination environment, the energy transfer efficiency, and the extent of nonradiative decay. For instance, in lanthanide complexes with a tripodal ligand and co-ligands like nitrate (B79036) or chloride, the emission quantum yields were found to be substantially higher for the nitrate-coordinated series compared to the chloride series. rsc.org This suggests that the nature of the co-ligand can have a significant impact on the luminescence properties.

The number of coordinated solvent molecules, particularly water or methanol (B129727), can also have a profound effect on the quantum yield. The high-frequency O-H vibrations of these molecules provide an efficient pathway for nonradiative deactivation of the excited lanthanide ion. By comparing the emission lifetimes of Eu³⁺ and Tb³⁺ complexes in deuterated and non-deuterated solvents (e.g., CD₃OD vs. CH₃OH), it is possible to estimate the number of coordinated solvent molecules. rsc.org Minimizing the number of such coordinated solvent molecules is a key strategy for enhancing the luminescence quantum yield.

Redox Behavior of Transition Metal Complexes and Electrochemical Studies

While specific electrochemical data for this compound complexes are not extensively reported, studies on related systems provide valuable insights. For instance, transition metal complexes with tris(2-pyridylmethyl)amine (tpa), a close structural analog, have been widely studied. nih.govrsc.org The redox potentials of these complexes are influenced by the nature of the metal ion and the substituents on the pyridyl rings. rsc.org

Furthermore, imidazole-containing ligands can be designed to be redox-active. For example, N-heterocyclic carbene (NHC) ligands derived from imidazoles have been shown to exhibit redox-switchable behavior in their transition metal complexes. The introduction of redox-active groups on the imidazole backbone allows for the modulation of the electronic properties of the complex through external stimuli.

The electrochemical properties of ruthenium(II) tris-chelate complexes with bipyridine-like ligands have also been extensively investigated. osti.gov These studies have shown that the redox potentials can be systematically varied by changing the ligand structure, which in turn affects the excited-state properties of the complexes. osti.gov Similar principles can be applied to the design of transition metal complexes with this compound for applications in catalysis, sensing, and molecular electronics.

Spectroscopic Investigations of Electronic Transitions (e.g., UV-Vis Spectroscopy)

UV-Vis absorption spectroscopy is a fundamental tool for characterizing the electronic structure of metal complexes. The absorption spectra of complexes with this compound are expected to be dominated by transitions within the ligand and charge-transfer transitions between the ligand and the metal.

The imidazole rings of the ligand will exhibit characteristic π-π* transitions, typically in the UV region. Upon coordination to a metal ion, these transitions may be shifted in energy. The electronic spectra of amide-based ligands and their Co(II) complexes, for example, show absorption bands with pathochromic (red) shifts upon coordination, indicating a change in the electronic environment of the chromophores. researchgate.net

In addition to the ligand-centered transitions, metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) bands may also be observed. The energies of these transitions depend on the relative energies of the metal d-orbitals and the ligand molecular orbitals. For transition metal complexes, d-d transitions may also be present, although they are often weak and can be obscured by the more intense charge-transfer bands. libretexts.org

The UV-Vis spectrum of a complex can provide valuable information about its coordination geometry. For instance, changes in the absorption spectrum upon addition of a metal salt to a solution of the ligand can be used to study the complexation process and determine the stoichiometry of the resulting complex.

Compound Names Table

| Compound Name | Abbreviation |

| This compound | - |

| tris{[2-{(1-methylimidazol-2-yl)methylidene}amino]ethyl}amine | Me₃L |

| tris{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine | H₃L |

| bis{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine | H₂L |

| tris(2-pyridylmethyl)amine | tpa |

| bis(2-benzimidazolylmethyl)(2-pyridylmethyl)amine | L |

Triplet Energy Levels of Related Imidazole-Based Ligands

| Ligand | Triplet Energy Level (cm⁻¹) | Reference |

| tris{[2-{(1-methylimidazol-2-yl)methylidene}amino]ethyl}amine (Me₃L) | 21,000 | nih.govchemrxiv.org |

| tris{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine (H₃L) | 22,700 | nih.govchemrxiv.org |

| bis{[2-{(imidazol-4-yl)methylidene}amino]ethyl}amine (H₂L) | 23,000 | nih.govchemrxiv.org |

Theoretical and Computational Investigations of Tris 1h Imidazol 2 Yl Methyl Amine Systems

Density Functional Theory (DFT) Studies

DFT has proven to be a robust method for investigating the electronic and structural properties of Tris((1H-imidazol-2-yl)methyl)amine and its derivatives. These studies are crucial for understanding the ligand's intrinsic conformational preferences and how it interacts with metal centers.

The conformation of the this compound ligand is significantly influenced by intramolecular hydrogen bonding. DFT calculations performed on the closely related benzimidazole (B57391) analogue, Tris(1H-benzimidazol-2-ylmethyl)amine (ntb), have demonstrated the ligand's facility to form these internal bonds. researchgate.net The ligand typically adopts a tripodal or "capping" conformation, which is stabilized by multiple hydrogen bonds involving the three N-H groups of the imidazole (B134444) rings and the lone pair of the central apical amine nitrogen. researchgate.net This pre-organized tripodal structure is a key feature that influences its coordination chemistry with metal ions. The introduction of intramolecular hydrogen bonds is a recognized strategy for creating specific molecular geometries and cavities. rsc.orgnih.gov In the solid state, these ligands can form adducts with solvent molecules, where the tripodal ligand engages in hydrogen bonding via its four lone pairs and three N-H groups. researchgate.net

Table 1: Hydrogen Bonding Interactions in Tris(imidazolylmethyl)amine Systems

| Interacting Groups | Type of Hydrogen Bond | Significance |

| Imidazole N-H and Apical Amine N | Intramolecular | Stabilizes the tripodal pre-coordination geometry. |

| Imidazole N-H and Solvent (e.g., H₂O) | Intermolecular | Facilitates the formation of solvated crystal structures. researchgate.net |

| Solvent O-H and Imidazole Imine N | Intermolecular | Contributes to the overall crystal packing network. researchgate.net |

Electronic Structure and Bonding Description in Metal Complexes

DFT calculations are instrumental in describing the electronic structure and the nature of the bonding between the this compound ligand and a coordinated metal ion. The ligand typically acts as a tetradentate (κ⁴) donor, coordinating through the apical amine nitrogen and one nitrogen atom from each of the three imidazole rings. researchgate.netdoaj.org

Computational studies allow for a detailed analysis of the metal-ligand bonds. Natural Bond Orbital (NBO) analysis, for instance, can be used to understand charge delocalization and the covalent character of these bonds. researchgate.net The geometry of the resulting complexes, such as the octahedral coordination in a {Tris((1H-benzo[d]imidazol-2-yl)methyl)amine}nickel(II) complex, can be optimized and analyzed computationally, with calculated bond lengths and angles often showing good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net

Table 2: Representative Metal-Ligand Bond Lengths in a Ni(II) Complex with a Tris(benzimidazol-2-ylmethyl)amine Ligand Data derived from the crystal structure of a related complex.

| Bond | Bond Length (Å) |

| Ni—N(apical amine) | ~2.10 |

| Ni—N(imidazole) | ~2.15 - 2.20 |

| Ni—O(co-ligand) | ~2.05 |

Computational Modeling of Catalytic Mechanisms and Reaction Pathways

While specific catalytic applications of this compound are an emerging field, computational modeling is a key methodology for predicting and understanding its potential catalytic activity. DFT is used to map out the entire reaction coordinate for a proposed catalytic cycle. This involves identifying the structures of reactants, intermediates, and products, as well as the transition states that connect them.

By calculating the energies of these species, researchers can determine activation barriers and reaction enthalpies, providing a quantitative assessment of the feasibility of a proposed mechanism. For related tripodal ligand systems, computational studies have been used to investigate isomerization pathways, such as the rearrangement of a ligand to a tris(N-heterocyclic carbene) variant, which can profoundly alter the catalytic properties of the metal center. rsc.org Such studies are vital for the rational design of catalysts, allowing for the in-silico screening of different metals and substrates before undertaking experimental work.

Prediction of Spectroscopic Parameters and Electronic Properties

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which can be compared directly with experimental results to validate the computational model. For molecules related to this compound, DFT and time-dependent DFT (TD-DFT) have been successfully used to calculate a range of spectroscopic and electronic data. niscpr.res.ineurjchem.com

UV-Vis Spectra: TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π → π* or n → π*). niscpr.res.ineurjchem.com

Vibrational Spectra: The calculation of vibrational frequencies allows for the assignment of experimental FT-IR and Raman spectra. niscpr.res.in

NMR Spectra: The chemical shifts for ¹H and ¹³C NMR can be calculated and show good correlation with experimental values. niscpr.res.in

Electronic Properties: Key electronic descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are readily calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule, identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netniscpr.res.in

Table 3: Example of Calculated vs. Experimental Spectroscopic Data for a Related Heterocyclic System

| Property | Computational Method | Calculated Value | Experimental Value |

| UV-Vis λmax | TD-DFT/B3LYP | 238 nm | 270 nm niscpr.res.in |

| ¹³C NMR Shift (Aromatic C) | DFT/B3LYP | δ 110-145 ppm | δ 115-150 ppm researchgate.net |

| IR Stretch (C-S) | DFT/B3LYP | 780 cm⁻¹ | 773 cm⁻¹ niscpr.res.in |

Ligand Field Theory Applications in Metal-Carbon Interactions

Ligand Field Theory (LFT) is a model that describes the splitting of d-orbitals in transition metal complexes due to the electrostatic field of the surrounding ligands. wikipedia.orgbritannica.com This theory is fundamental to explaining the electronic spectra, magnetic properties, and stereochemistry of these compounds. wiley.com While classical LFT often assumes purely electrostatic interactions, modern approaches recognize the significant role of covalency and orbital overlap. researchgate.net

An intriguing application of LFT, informed by computational studies, has emerged in systems related to this compound, particularly in metallacarbatrane structures where a direct, transannular metal-carbon bond exists. Computational investigations on a copper carbatrane complex supported by a tripodal ligand revealed the presence of an "inverted ligand field". rsc.org

In this unusual bonding scenario, the molecular orbitals resulting from the metal-carbon interaction are inverted compared to the classical picture. The occupied, formally antibonding orbitals are found to be localized more on the carbon atom than on the copper center. rsc.org This discovery challenges traditional models and has profound implications for the reactivity and electronic properties of such complexes, highlighting a scenario where the "ligand" (the carbanionic carbon) has a greater contribution to the frontier orbitals than the metal itself.

Table 4: Comparison of Classical and Inverted Ligand Field Characteristics

| Feature | Classical Ligand Field | Inverted Ligand Field rsc.org |

| System | Typical transition metal complex | e.g., [TismPriBenz]Cu |

| HOMO/LUMO Character | Primarily metal d-orbital character | Primarily ligand (carbon) character |

| Bonding Description | Ligand donates to metal | Metal center perturbs ligand-based orbitals |

| Implication | Reactivity dominated by metal center | Reactivity may be influenced by carbanionic center |

Broader Impact and Future Research Directions

Advancements in Biomimetic Chemistry and Enzyme Active Site Modeling

The structural motif of multiple imidazole (B134444) groups in close proximity is a recurring theme in the active sites of many metalloenzymes. Consequently, synthetic ligands that can replicate this arrangement are invaluable tools for chemists seeking to model and understand the function of these biological catalysts. While direct studies on Tris((1H-imidazol-2-yl)methyl)amine in this context are not extensively documented in publicly available research, the broader class of tris-imidazole ligands has shown considerable promise.

For instance, a biomimetic system utilizing a tris-imidazole ligand in conjunction with manganese(II) has been shown to effectively catalyze the epoxidation of olefins. This reactivity mimics the function of certain monooxygenase enzymes. The design of such systems, which feature exclusively nitrogen donor atoms from the imidazole rings, is a key strategy in creating functional models of enzyme active sites.

Furthermore, the N-methylated analogue, tris[(1-methylimidazol-2-yl)methyl]amine (TMIMA), has been used to investigate the coordination chemistry of mercury(II). nih.gov Studies of the resulting complexes have provided insights that are relevant to the development of 199Hg NMR as a probe for metalloproteins containing histidine-metal bonds, as the imidazole side chain of histidine is a common metal-binding motif in proteins. nih.gov The ability of these tripodal ligands to form stable complexes with various metal ions underscores their potential in modeling the intricate metal-coordination environments found in enzymes.

Potential for Advanced Functional Materials (e.g., Metal-Organic Frameworks based on related tripodal ligands)

Metal-Organic Frameworks (MOFs) are a class of porous materials with a crystalline structure composed of metal ions or clusters linked by organic ligands. The properties of MOFs can be tuned by carefully selecting the metal and organic components. While there is a lack of specific reports on MOFs constructed from this compound, extensive research on related tripodal imidazole-based ligands highlights the significant potential of this compound family in the design of advanced functional materials.

For example, the benzimidazole (B57391) analogue, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), has been successfully used as an organic linker to create novel MOFs with aluminum, chromium, and copper. mdpi.com These materials have demonstrated promising carbon dioxide adsorption capacities, showcasing the potential of imidazole-containing tripodal structures in gas separation and storage applications. mdpi.com Similarly, other tris-imidazole ligands, such as 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene, have been employed to synthesize new two-dimensional MOFs. orgsyn.org

These examples strongly suggest that this compound could serve as a valuable building block for the construction of new MOFs with unique topologies and properties. The presence of the amine nitrogen and the three imidazole groups offers multiple coordination sites, which could lead to the formation of highly connected and robust frameworks.

Future Scope in Rational Ligand Design for Specific Coordination Polymer Architectures and Applications

The development of coordination polymers with specific architectures and functionalities is a major goal in materials chemistry. The rational design of organic ligands is central to achieving this goal. This compound and its derivatives represent a promising scaffold for the creation of tailored coordination polymers.

The synthesis of one- and two-dimensional coordination polymers using various imidazole derivatives has been reported, demonstrating the versatility of the imidazole moiety in directing the self-assembly of such structures. beyond-pharma.com By modifying the substituents on the imidazole rings or the backbone of the tripodal ligand, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the resulting coordination polymer's structure and function. For instance, the use of mixed-ligand systems, combining a tripodal imidazole ligand with other organic linkers, has been shown to produce a variety of network topologies, including interpenetrated and polycatenated frameworks.

The future of this field lies in the ability to predict and control the assembly of these complex structures. Computational modeling, in conjunction with experimental synthesis, will be crucial in designing ligands like this compound to create coordination polymers with desired properties, such as specific pore sizes for selective guest uptake, catalytic activity, or unique photoluminescent behavior. The structural information from related compounds, such as the crystal structure of the nickel(II) complex of Tris((1H-benzo[d]imidazol-2-yl)methyl)amine, provides a solid foundation for these design efforts. researchgate.netdoaj.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tris((1H-imidazol-2-yl)methyl)amine and its metal complexes?

- Methodology : The ligand is typically synthesized via condensation of imidazole derivatives with tris(chloromethyl)amine precursors. For metal complexes, a common approach involves refluxing the ligand with metal salts (e.g., Zn(ClO₄)₂, CoCl₂) in polar solvents like methanol or dimethylformamide (DMF). For example, tris(1-methylbenzimidazol-2-ylmethyl)amine was dissolved in hot methanol, followed by addition of metal perchlorate salts and refluxing for 4–6 hours to form crystalline products . Stoichiometric control (e.g., 1:1 ligand-to-metal ratio) and solvent selection are critical for achieving high yields.

Q. Which spectroscopic and crystallographic techniques are commonly employed to characterize this compound derivatives?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Resolves coordination geometry and bond parameters. For example, trigonal-bipyramidal Zn(II) complexes were characterized using SCXRD with SHELX software for refinement .

- Spectroscopy : IR spectroscopy identifies N–H and C–N stretching modes (e.g., 1600–1500 cm⁻¹ for imidazole rings), while UV-Vis spectroscopy detects metal-to-ligand charge transfer transitions in complexes .

- Elemental analysis : Validates stoichiometry via C, H, N percentages .

Q. What are the typical coordination geometries observed in metal complexes of this compound?

- Methodology : The ligand acts as a tetradentate N-donor, often forming distorted trigonal-bipyramidal (e.g., Zn(II) in ) or octahedral geometries. For example, Co(II) complexes exhibit five-coordinate structures with acrylate ligands occupying axial positions . Crystallographic data (e.g., bond lengths: Zn–N ≈ 2.0–2.2 Å) are refined using programs like SHELXL .

Advanced Research Questions

Q. How do counterion selection and solvent systems influence the crystallization and structural properties of this compound complexes?

- Methodology : Counterions (e.g., ClO₄⁻, picrate) and solvents (e.g., DMF, methanol) dictate crystal packing via non-covalent interactions. Perchlorate ions in Zn(C24H21N7)(H2O)₂·2.5H₂O form hydrogen bonds (N–H⋯O, O–H⋯O), stabilizing a 2D network . Solvent polarity affects solubility; methanol promotes ligand deprotonation, while DMF enhances metal-ligand chelation . Systematic screening of solvent-counterion combinations is recommended for optimizing crystal quality.

Q. What computational approaches are recommended for modeling the electronic structure and binding energetics of this compound-metal complexes?

- Methodology : Hybrid density functional theory (DFT) with exact exchange (e.g., B3LYP) accurately predicts geometries and binding energies. Becke’s 1993 functional ( ) and Lee-Yang-Parr correlation ( ) are validated for thermochemical accuracy (average deviation <3 kcal/mol). Basis sets like 6-31G* model ligand orbitals, while solvent effects are incorporated via PCM. Validation against crystallographic data (e.g., bond angles) ensures reliability .

Q. How can researchers resolve discrepancies between experimental crystallographic data and theoretical predictions in this compound complexes?

- Methodology : Discrepancies (e.g., bond-length deviations >0.1 Å) arise from crystal packing effects or ligand flexibility. Refinement tools like SHELXL97 address disorder (e.g., solvent molecules in ) via occupancy factor adjustments . For computational outliers, re-optimizing geometries with constrained crystallographic parameters or including dispersion corrections (e.g., D3-BJ) improves agreement .

Q. What strategies are effective for studying the kinetic stability of this compound chelators in biological media?

- Methodology : Radiolabeling studies (e.g., with ⁹⁹ᵐTc-tricarbonyl cores) assess stability via serum incubation (24–48 hours) followed by HPLC analysis . Competitive binding assays with endogenous ions (e.g., Fe³⁺, Cu²⁺) quantify ligand robustness. For example, bis((1H-imidazol-2-yl)methyl)amine showed >90% stability in human serum after 24 hours, supporting its use in SPECT imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.